molecular formula C22H32NO6P B2800645 bis(propan-2-yl) [(phenylamino)(3,4,5-trimethoxyphenyl)methyl]phosphonate CAS No. 431056-55-2

bis(propan-2-yl) [(phenylamino)(3,4,5-trimethoxyphenyl)methyl]phosphonate

Cat. No.: B2800645
CAS No.: 431056-55-2
M. Wt: 437.473
InChI Key: FLQOZQQLRLNSNT-UHFFFAOYSA-N
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Description

Bis(propan-2-yl) [(phenylamino)(3,4,5-trimethoxyphenyl)methyl]phosphonate is a phosphonate ester derivative featuring a phenylamino group and a 3,4,5-trimethoxyphenyl moiety. The compound’s structure combines a phosphonate backbone with aromatic substituents, which are critical for its physicochemical properties and biological activity. Phosphonates are known for their stability and ability to mimic phosphate groups in biological systems, making them relevant in medicinal chemistry and agrochemical research .

The synthesis of such compounds typically involves condensation reactions between substituted anilines, orthoesters, and phosphite derivatives under thermal conditions. For instance, analogous phenyl-substituted aminomethylene-bisphosphonic acids are synthesized by heating anilines with triethyl orthoformate and diethyl phosphite at 120°C for 16 hours .

Properties

IUPAC Name

N-[di(propan-2-yloxy)phosphoryl-(3,4,5-trimethoxyphenyl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32NO6P/c1-15(2)28-30(24,29-16(3)4)22(23-18-11-9-8-10-12-18)17-13-19(25-5)21(27-7)20(14-17)26-6/h8-16,22-23H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLQOZQQLRLNSNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OP(=O)(C(C1=CC(=C(C(=C1)OC)OC)OC)NC2=CC=CC=C2)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32NO6P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(propan-2-yl) [(phenylamino)(3,4,5-trimethoxyphenyl)methyl]phosphonate typically involves multiple steps, including the formation of the phosphoryl group and its subsequent attachment to the trimethoxyphenyl and aniline moieties. Common synthetic routes may involve the use of reagents such as phosphorus oxychloride, isopropanol, and aniline derivatives under controlled conditions of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum yield and efficiency. The use of catalysts and continuous monitoring of reaction parameters are crucial to ensure consistent quality and to minimize by-products.

Chemical Reactions Analysis

Types of Reactions

bis(propan-2-yl) [(phenylamino)(3,4,5-trimethoxyphenyl)methyl]phosphonate can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different properties and applications.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s reactivity and stability.

    Substitution: Substitution reactions, particularly nucleophilic substitution, can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl-oxidized derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

bis(propan-2-yl) [(phenylamino)(3,4,5-trimethoxyphenyl)methyl]phosphonate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which bis(propan-2-yl) [(phenylamino)(3,4,5-trimethoxyphenyl)methyl]phosphonate exerts its effects involves its interaction with specific molecular targets. The phosphoryl group can participate in hydrogen bonding and electrostatic interactions, while the trimethoxyphenyl group may engage in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for its targets, thereby modulating biological pathways and chemical reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound’s structural analogues can be categorized based on variations in phosphonate ester groups, aromatic substituents, and amino linkages. Key examples include:

Compound Name/Structure Key Substituents Biological Activity (If Reported) Reference
3,5-Dibromophenylaminomethylene-bisphosphonic acid 3,5-Dibromophenyl, bisphosphonic acid Not explicitly stated
Compound 9 () Bis(4-methoxyphenyl), diisopropylphosphino Likely nucleic acid interactions
3,4,5-Trimethoxyphenyl derivatives () 3,4,5-Trimethoxyphenyl, varied R1 groups Herbicidal activity against rape

Key Observations:

  • Phosphonate vs. This difference may influence solubility and bioavailability .
  • Aromatic Substitutents: The 3,4,5-trimethoxyphenyl group in the target compound is associated with enhanced herbicidal activity against rape compared to analogues with 4-methoxyphenyl or 4-chlorobenzyl groups . The trimethoxy substitution likely improves lipophilicity and target binding.
  • Amino Linkages: The phenylamino group distinguishes the target compound from ’s phosphino-linked derivative, which contains a diisopropylamino group. Such variations impact electronic properties and steric hindrance, affecting reactivity .

Physicochemical Properties

  • Phosphonate esters (target compound) are more hydrolytically stable than phosphinic acids (), favoring prolonged environmental persistence in agrochemical applications .

Biological Activity

Bis(propan-2-yl) [(phenylamino)(3,4,5-trimethoxyphenyl)methyl]phosphonate is a phosphonate compound that has garnered attention due to its potential biological activities. Phosphonates are known for their diverse pharmacological properties, including antiviral, anticancer, and antibacterial activities. This article focuses on the biological activity of this specific compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure

The compound can be described by the following IUPAC name:

  • This compound

Biological Activity Overview

Research indicates that phosphonates exhibit various biological activities. The specific biological effects of this compound have not been extensively documented in the literature. However, related compounds in the phosphonate class have shown significant antiviral and anticancer properties.

Antiviral Activity

A study on phosphonylated compounds demonstrated their antiviral activity against a range of DNA and RNA viruses. Some derivatives exhibited effective concentrations (EC50 values) ranging from 27.6 to 91.5 μM against varicella-zoster virus (VZV), with certain compounds showing enhanced potency against thymidine kinase-deficient strains .

CompoundVirus TypeEC50 (μM)
16bVZV27.59
16dVZV29.91

Anticancer Activity

Phosphonates have also been studied for their cytotoxic effects on various cancer cell lines. For instance, compounds similar to this compound were evaluated for their cytostatic properties against HeLa and MCF-7 cells. The IC50 values ranged from 29 to 130 µM for HeLa cells .

Cell LineCompoundIC50 (µM)
HeLaVarious29 - 130
MCF-7Selected0.258 - 0.725

While specific mechanisms of action for this compound are not well-characterized, phosphonates often disrupt cellular processes by inhibiting key enzymes involved in nucleic acid synthesis or modulating signal transduction pathways.

Case Studies

  • Antiviral Efficacy : A case study involving a series of phosphonated derivatives showed promising results against viral infections in vitro. The study highlighted the potential of these compounds to serve as lead candidates for drug development targeting viral diseases.
  • Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of phosphonates on breast cancer cell lines (MCF-7). The results indicated that certain modifications to the phosphonate structure significantly enhanced anticancer activity.

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